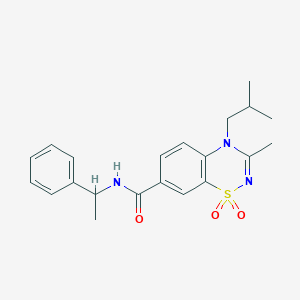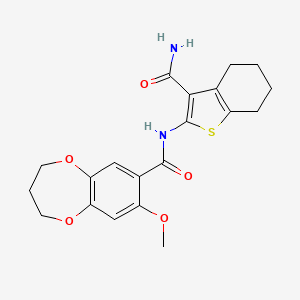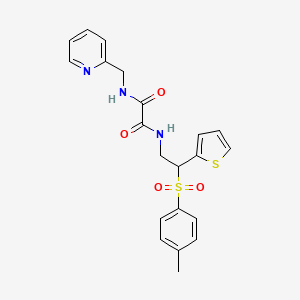
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((4-(二甲基氨基)-6-甲基嘧啶-2-基)氨基)苯基)异丁酰胺是一种复杂的有机化合物,具有独特的结构,包括二甲基氨基、甲基嘧啶基和异丁酰胺基。
准备方法
合成路线和反应条件
N-(4-((4-(二甲基氨基)-6-甲基嘧啶-2-基)氨基)苯基)异丁酰胺的合成通常涉及多个步骤。 一种常见的方法是席夫碱的还原,该方法涉及使用还原剂如硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 在受控条件下 。反应条件通常包括特定的温度和溶剂,以确保以高纯度和产率获得所需的产物。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用自动化反应器和连续流动系统的规模化合成。这些方法允许精确控制反应条件,从而导致一致的产品质量和更高的效率。催化剂的使用和优化反应途径可以进一步提高生产过程。
化学反应分析
反应类型
N-(4-((4-(二甲基氨基)-6-甲基嘧啶-2-基)氨基)苯基)异丁酰胺可以进行各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢,通常使用氧化剂如高锰酸钾 (KMnO4) 或过氧化氢 (H2O2)。
还原: 还原反应通常涉及添加氢或去除氧,使用还原剂如 NaBH4 或 LiAlH4。
取代: 该化合物可以参与取代反应,其中一个官能团被另一个官能团取代。这些反应的常用试剂包括卤素和亲核试剂。
常见试剂和条件
涉及该化合物的反应通常需要特定的试剂和条件。例如,氧化反应可以在酸性或碱性介质中进行,而还原反应可能需要无水条件以防止不必要的副反应。取代反应可能涉及使用催化剂来提高反应速率和选择性。
形成的主要产物
这些反应形成的主要产物取决于使用的具体反应条件和试剂。例如,氧化可能导致形成相应的氧化物或羟基衍生物,而还原可能产生胺或醇。取代反应可以产生各种衍生物,具体取决于引入的取代基。
科学研究应用
N-(4-((4-(二甲基氨基)-6-甲基嘧啶-2-基)氨基)苯基)异丁酰胺在科学研究中具有多种应用:
化学: 它被用作合成更复杂分子的构建块,以及在各种有机反应中的试剂。
生物学: 该化合物由于其独特的结构,可用于涉及酶抑制和蛋白质结合的研究。
工业: 该化合物可用于生产染料、农药和其他工业化学品。
作用机制
N-(4-((4-(二甲基氨基)-6-甲基嘧啶-2-基)氨基)苯基)异丁酰胺的作用机制涉及它与特定分子靶标的相互作用。二甲基氨基和嘧啶基在与酶或受体结合方面起着至关重要的作用,从而导致生物途径的调节。 该化合物可能抑制或激活某些酶,影响细胞过程和生理反应 .
相似化合物的比较
类似化合物
独特性
N-(4-((4-(二甲基氨基)-6-甲基嘧啶-2-基)氨基)苯基)异丁酰胺由于其官能团的特定组合而脱颖而出,这些官能团赋予了独特的化学和生物学性质。它的结构允许通用的化学修饰和与各种生物靶标的相互作用,使其成为研究和工业应用中的一种有价值的化合物。
属性
分子式 |
C17H23N5O |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H23N5O/c1-11(2)16(23)19-13-6-8-14(9-7-13)20-17-18-12(3)10-15(21-17)22(4)5/h6-11H,1-5H3,(H,19,23)(H,18,20,21) |
InChI 键 |
RUPFIOWTMQCJTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C(C)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B11252825.png)
![2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11252835.png)

![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11252840.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11252852.png)
![2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11252859.png)
![N-(3-chloro-2-methylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11252860.png)




